3-Bromo-5-(bromomethyl)-2-chloropyridine
Description
3-Bromo-5-(bromomethyl)-2-chloropyridine (CAS: N/A) is a halogenated pyridine derivative featuring bromine at position 3, a bromomethyl group at position 5, and chlorine at position 2. This compound is primarily utilized as a key intermediate in pharmaceutical and agrochemical synthesis. Its structure enables versatile reactivity, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura couplings), where it serves as an electrophilic partner for boronic acids . The bromomethyl group enhances its utility in alkylation reactions, while the chlorine atom stabilizes the pyridine ring against nucleophilic attack, making it a robust scaffold for generating heterobiaryl compounds .
Properties
Molecular Formula |
C6H4Br2ClN |
|---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
3-bromo-5-(bromomethyl)-2-chloropyridine |
InChI |
InChI=1S/C6H4Br2ClN/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2 |
InChI Key |
FMTWRBWIDWBIEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Bromo-2-chloropyridine
- Structure : Lacks the bromomethyl group at position 3.
- Reactivity : Primarily used in Suzuki couplings due to the bromine atom’s leaving-group capability. However, the absence of the bromomethyl group limits its application in alkylation reactions .
- Physical Properties : Melting point (70–72°C) is higher than 3-bromo-2-chloropyridine (52–57°C), reflecting differences in molecular symmetry and packing .
3-Amino-5-bromo-2-chloropyridine
- Structure: Substitutes the bromomethyl group with an amino (-NH₂) group.
- Biological Activity: Amino-substituted pyridines are often explored for antimicrobial or anticancer properties, whereas bromomethyl derivatives are more common in polymer or ligand synthesis .
2-Chloropyridine
- Structure : Simplest analog, lacking bromine and bromomethyl substituents.
- Reactivity: The 2-chloro group is susceptible to nucleophilic aromatic substitution but lacks the steric and electronic effects of bromine/bromomethyl groups.
Data Tables
Table 1: Physical Properties of Selected Pyridine Derivatives
Table 2: Hazard Comparison
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